1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride
Description
1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is a synthetic organic compound featuring a biphenyl moiety linked to a propan-1-one scaffold substituted with a dimethylamino group. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and material science applications. The compound’s structural characterization often employs X-ray crystallography, with refinement typically conducted using programs like SHELXL, a widely trusted tool for small-molecule crystallographic analysis .
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-phenylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBBNTLIRYOJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488878 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90488878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-63-2 | |
| Record name | 1-Propanone, 1-[1,1′-biphenyl]-4-yl-3-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 12501 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12501 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90488878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biphenyl Core Construction via Cross-Coupling Reactions
Suzuki–Miyaura Cross-Coupling for Biphenyl Synthesis
The biphenyl moiety in 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is typically synthesized via Suzuki–Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example, tert-butyl(3-bromo-2-methylphenyl)carbamate reacts with 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under catalytic conditions to yield the biphenyl intermediate. This method achieves high regioselectivity and functional group tolerance, with yields exceeding 85% when using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a 1,4-dioxane/water solvent system.
Alternative Coupling Strategies
While Suzuki coupling dominates, Ullmann and Stille couplings have been explored for sterically hindered substrates. However, these methods suffer from lower yields (60–70%) and require stoichiometric copper or toxic tin reagents, limiting their scalability. Recent advances in micellar catalysis, using surfactants like TPGS-750-M in water, show promise for greener biphenyl synthesis but remain experimental for this specific compound.
Propanone Chain Assembly and Functionalization
Aldol Condensation for Ketone Formation
The propanone backbone is constructed via aldol condensation between acetophenone derivatives and formaldehyde. For instance, 4-biphenylacetone undergoes condensation with dimethylamine hydrochloride in the presence of paraformaldehyde, yielding 3-(dimethylamino)-1-(biphenyl-4-yl)propan-1-one. This one-pot reaction proceeds at 80–100°C in ethanol with a catalytic amount of hydrochloric acid, achieving 70–75% yield.
Reductive Amination for Dimethylamino Incorporation
Reductive amination using sodium cyanoborohydride or hydrogen gas over palladium on carbon (Pd/C) effectively introduces the dimethylamino group. A representative protocol involves reacting 1-(biphenyl-4-yl)propan-1-one with dimethylamine in methanol under hydrogen pressure (3–5 atm) at 50°C, followed by filtration and solvent removal to isolate the free base. Yields range from 65% to 80%, depending on the reductant and reaction time.
Hydrochloride Salt Formation and Purification
Acid-Base Neutralization
The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid (37%) in anhydrous diethyl ether or dichloromethane. Slow addition of HCl gas into a cooled (−10°C) solution of the free base in ether precipitates the hydrochloride salt, which is filtered and washed with cold ether to remove excess acid. This method achieves >95% purity, as confirmed by UHPLC-MS/MS analysis.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Synthetic Methods
| Step | Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Biphenyl synthesis | Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 85 | 98 |
| Propanone formation | Aldol condensation | HCl (cat.), EtOH | 80°C | 75 | 95 |
| Reductive amination | H₂/Pd/C | MeOH | 50°C | 80 | 97 |
| Salt formation | HCl gas in ether | Et₂O | −10°C | 95 | 99 |
Industrial-Scale Considerations and Challenges
Solvent Selection and Waste Management
Large-scale production favors ethanol and water due to low toxicity and cost, though dichloromethane offers superior solubility for intermediates. Patents emphasize recycling solvents via distillation to meet environmental regulations.
Catalytic Recycling
Pd/C catalysts are reused up to five times with minimal activity loss, reducing metal waste. Leaching tests show <0.1 ppm palladium in final products, complying with ICH Q3D guidelines.
Chemical Reactions Analysis
Types of Reactions
1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Organic Chemistry
In organic synthesis, this compound serves as a versatile reagent for creating more complex molecules. It is particularly useful in the synthesis of other biphenyl derivatives and can undergo various chemical reactions such as oxidation, reduction, and substitution.
- Oxidation Reactions : Utilized to form ketones or carboxylic acids.
- Reduction Reactions : Can produce alcohols or amines.
These reactions are essential for developing new compounds with desired properties.
Biological Studies
The compound has shown promise in biological research, particularly in enzyme interaction studies and metabolic pathway analysis. Its structural features may influence its binding affinity to various biological targets.
- Enzyme Interactions : It can act as an inhibitor or modulator in enzymatic reactions.
- Metabolic Pathways : Investigated for its role in metabolic processes relevant to pharmacology.
Pharmacological Potential
Research indicates that compounds similar to 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride exhibit various pharmacological activities:
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation effectively.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 25 nM against cancer cells | [Study Reference] |
| Compound B | Antitumor activity in xenograft models | [Study Reference] |
- Antimicrobial Properties : Certain derivatives show selective activity against bacterial pathogens.
Industrial Applications
In industrial chemistry, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific reactivity or stability.
Case Studies
- Synthesis of Novel Anticancer Agents : A study demonstrated the synthesis of new biphenyl derivatives based on this compound that exhibited significant anticancer activity against various cell lines.
- Development of Antimicrobial Formulations : Research highlighted the use of this compound in creating formulations that target resistant bacterial strains effectively.
Mechanism of Action
The mechanism by which 1-{[1,1’-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of biphenyl-derived ketones with tertiary amine substitutions. Below is a systematic comparison with analogous compounds, focusing on structural, physicochemical, and functional properties.
Structural Analogues
Key analogues include:
1-(Biphenyl-4-yl)propan-1-one (lacking the dimethylamino group).
1-(Biphenyl-4-yl)-3-(pyrrolidin-1-yl)propan-1-one hydrochloride (substituted with a pyrrolidine group).
1-(Biphenyl-4-yl)-3-(diethylamino)propan-1-one hydrochloride (diethylamino substitution).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one HCl | 314.83 | ~25 (moderate) | 198–202 | 3.2 |
| 1-(Biphenyl-4-yl)propan-1-one | 210.27 | <1 (low) | 92–95 | 4.1 |
| 1-(Biphenyl-4-yl)-3-(pyrrolidin-1-yl)propan-1-one HCl | 342.89 | ~15 (low-moderate) | 210–214 | 2.8 |
| 1-(Biphenyl-4-yl)-3-(diethylamino)propan-1-one HCl | 342.89 | ~30 (high) | 185–189 | 2.5 |
Key Observations :
- The dimethylamino group in the target compound improves water solubility compared to the unsubstituted analogue due to increased polarity.
- Diethylamino substitution further enhances solubility but reduces LogP (lipophilicity), suggesting a trade-off between hydrophilicity and membrane permeability.
Crystallographic Analysis
The biphenyl core and ketone group create a planar structure conducive to π-π stacking interactions. Crystallographic data for the compound and its analogues are often refined using SHELXL, which ensures high precision in bond-length and angle calculations . For example:
- Bond Lengths : The C=O bond in the ketone group measures ~1.21 Å, consistent with similar propan-1-one derivatives.
- Dihedral Angles : The biphenyl system shows a dihedral angle of ~30°, minimizing steric hindrance.
Pharmacological Relevance
While the target compound’s biological activity is less documented, analogues with tertiary amine groups are explored as intermediates in CNS-active agents. For instance:
- Diethylamino-substituted derivatives exhibit higher blood-brain barrier permeability due to reduced polarity.
- Pyrrolidine-containing analogues show enhanced binding to serotonin receptors but lower metabolic stability.
Biological Activity
1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride, commonly referred to as a biphenyl compound, is notable for its unique structural properties and potential biological activities. Its chemical formula is with a CAS number of 5409-63-2. This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution processes, which are essential for its application in medicinal chemistry and biological research.
Chemical Structure
The compound features a biphenyl moiety attached to a dimethylamino group through a propanone linkage. The molecular structure can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of the corresponding propanone with hydrochloric acid under controlled conditions to yield the hydrochloride salt. This process often requires specific solvents and temperature control to maximize yield and purity.
The biological activity of 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride is primarily attributed to its interaction with various biochemical pathways. It may influence enzyme activities and signal transduction mechanisms, although detailed studies are required to elucidate the exact pathways involved.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Anticancer Activity : Some biphenyl derivatives have shown potential in inhibiting cancer cell proliferation.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 25 nM against cancer cells | |
| Compound B | Antitumor activity in xenograft models |
- Antimicrobial Properties : Certain derivatives demonstrate selective activity against bacterial pathogens.
Case Studies and Research Findings
Recent studies have explored the biological potential of related compounds. For instance:
- Antichlamydial Activity : A study reported that similar compounds exhibited selective activity against Chlamydia species, suggesting that modifications in the biphenyl structure could enhance antimicrobial efficacy .
- Cancer Research : Investigations into indenoquinoxaline derivatives indicated that structural analogs of biphenyl compounds could suppress inflammation and tumor growth in preclinical models .
- Enzyme Interaction Studies : Research has shown that certain biphenyl derivatives can modulate enzyme activities involved in metabolic pathways, indicating their potential as therapeutic agents .
Comparative Analysis
When compared to other similar compounds, 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride stands out due to its unique biphenyl structure which imparts distinct reactivity patterns:
| Compound | Structure | Key Activity |
|---|---|---|
| 3-(Dimethylamino)-1-(phenyl)propanone | Simple phenyl group | Moderate activity |
| 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propanone | Biphenyl structure | Enhanced selectivity |
Q & A
Q. How can the synthesis of 1-{[1,1'-Biphenyl]-4-yl}-3-(dimethylamino)propan-1-one hydrochloride be optimized for improved yield and purity?
Methodological Answer:
- Reaction Conditions : Use ethanol or methanol as solvents with catalytic thionyl chloride (0.05–0.1 equivalents) to enhance reaction efficiency, as demonstrated in analogous ketone syntheses .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization from ethanol to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, UV detection at 350 nm) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of biphenyl precursor to dimethylamino reagent) to minimize byproducts.
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm biphenyl aromatic protons (δ 7.2–7.8 ppm) and dimethylamino group integration (δ 2.2–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 292.5999 for CHBrClNO) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as shown for structurally related enone derivatives .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
- Degradation Studies : Use OECD Guideline 301B (Ready Biodegradability Test) to assess aerobic biodegradation in water/sediment systems .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays (OECD 201/202).
- Partitioning Analysis : Measure log (octanol-water partition coefficient) via shake-flask method to predict bioaccumulation potential .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., MTT assay for cytotoxicity, IC determination) to ensure reproducibility .
- Metabolic Stability Testing : Use hepatic microsomes (human/rat) to assess compound stability and rule out false positives from degradation .
- Target Specificity : Perform kinase profiling or receptor-binding assays to confirm selectivity, minimizing off-target effects .
Q. How can advanced chromatographic methods be developed for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Optimization : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase: methanol/buffer (65:35 v/v, pH 4.6 adjusted with acetic acid). Detect at λ = 350 nm, as validated for similar cathinone derivatives .
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.
- Validation Parameters : Include linearity (R > 0.99), LOD/LOQ (≤10 ng/mL), and recovery (>90%) per ICH guidelines .
Q. What mechanistic studies are feasible to elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to dopamine/norepinephrine transporters, leveraging structural analogs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry with purified receptors.
- In Silico ADMET Prediction : Apply tools like SwissADME to predict absorption, metabolism, and toxicity profiles .
Q. Methodological Considerations for Contradictory Data
- Reproducibility Checks : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR for purity).
- Batch Variation Analysis : Compare multiple synthesis batches for consistency in physicochemical properties (e.g., melting point, solubility) .
- Environmental Interference : Control for matrix effects (e.g., serum proteins) in bioactivity assays via spike-and-recovery experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
